GW274150 - 210354-22-6

GW274150

Catalog Number: EVT-270519
CAS Number: 210354-22-6
Molecular Formula: C8H17N3O2S
Molecular Weight: 219.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GW274150 has been used in trials studying the treatment and prevention of Asthma, Migraine, Migraine Disorders, and Arthritis, Rheumatoid.
Source and Classification

GW274150 was developed by GlaxoSmithKline and is primarily utilized in experimental pharmacology to study the role of nitric oxide in various pathological conditions. The compound is classified under the category of iNOS inhibitors, which are important in research related to inflammatory diseases, ischemia/reperfusion injury, and other conditions where excessive nitric oxide production is detrimental to tissue health.

Synthesis Analysis

The synthesis of GW274150 involves several key steps that utilize standard organic chemistry techniques. The synthesis typically begins with the preparation of L-homocysteine derivatives, followed by the introduction of the iminoethyl group. Specific methods include:

  1. Starting Materials: L-homocysteine is used as the starting material.
  2. Reagents: The synthesis requires reagents such as iminoethylamine and coupling agents.
  3. Reaction Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity.
  4. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

The detailed reaction mechanism involves nucleophilic attack by the amino group of L-homocysteine on the iminoethyl electrophile, leading to the formation of GW274150.

Molecular Structure Analysis

The molecular structure of GW274150 can be described in terms of its key functional groups and stereochemistry:

  • Chemical Formula: C₆H₁₄N₂O₂S
  • Molecular Weight: Approximately 174.26 g/mol
  • Structural Features:
    • Contains an iminoethyl group that contributes to its competitive inhibition mechanism against arginine.
    • Features a thioether linkage due to the presence of sulfur in the homocysteine moiety.
    • The compound exhibits chirality due to the presence of an asymmetric carbon atom.

3D structural analysis using computational modeling techniques can provide insights into its binding interactions with iNOS.

Chemical Reactions Analysis

GW274150 primarily participates in biochemical reactions where it acts as an inhibitor of iNOS. The key reactions include:

  1. Inhibition Mechanism: It competes with L-arginine for binding at the active site of iNOS, effectively reducing nitric oxide production.
  2. Enzyme Kinetics: Studies have shown that GW274150 exhibits time-dependent inhibition characteristics, with IC₅₀ values indicating high potency against iNOS.
  3. Reversibility: The inhibition by GW274150 is characterized as reversible, allowing for restoration of enzyme activity upon removal of the compound.

Experimental setups often involve measuring changes in nitric oxide levels or assessing downstream effects on inflammation markers in biological assays.

Mechanism of Action

The mechanism of action for GW274150 revolves around its selective inhibition of iNOS:

  • Competitive Inhibition: By mimicking L-arginine, GW274150 binds to the active site of iNOS, preventing substrate access and subsequent nitric oxide synthesis.
  • NADPH Dependency: The inhibitory action is NADPH-dependent, meaning that it requires nicotinamide adenine dinucleotide phosphate for effective binding and inhibition.
  • Selectivity: GW274150 demonstrates significant selectivity for iNOS over endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS), with selectivity ratios exceeding 100-fold for nNOS and 300-fold for eNOS.

This selectivity is crucial for minimizing side effects associated with broader nitric oxide synthase inhibition.

Physical and Chemical Properties Analysis

GW274150 possesses several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents, facilitating its use in biological assays.
  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Half-Life: In vivo studies indicate a biphasic pharmacokinetic profile with a terminal half-life ranging from 3 to 6 hours depending on species (rats vs. mice).

These properties are essential for understanding its behavior in biological systems.

Applications

GW274150 has a wide range of scientific applications:

  1. Inflammation Research: Its ability to inhibit iNOS makes it valuable in studying inflammatory responses, particularly those associated with acute lung injury and renal ischemia/reperfusion injury.
  2. Pain Management Studies: Research has indicated potential analgesic effects when administered in models of inflammatory pain.
  3. Therapeutic Investigations: Ongoing studies explore its potential therapeutic applications in conditions characterized by excessive nitric oxide production, such as sepsis, arthritis, and neurodegenerative diseases.
Synthesis and Development of GW274150 as a Selective iNOS Inhibitor

Rational Design Strategies for Sulfur-Substituted Acetamidine Amino Acid Derivatives

GW274150 [(S)-2-amino-(1-iminoethylamino)-5-thioheptanoic acid] was engineered through strategic molecular modifications of the endogenous NOS substrate L-arginine. The core design integrated a sulfur atom at the C5 position of the aliphatic chain, replacing the methylene group to enhance electronic interactions with the iNOS active site. This sulfur substitution significantly improved metabolic stability by reducing susceptibility to hepatic degradation while maintaining the zwitterionic character essential for binding the iNOS dimer interface [1] [4]. The acetamidine moiety (-C(=NH)NH₂) was retained to mimic L-arginine’s guanidinium group, enabling competitive displacement of the natural substrate (Kd = 40 nM for human iNOS) [7].

Table 1: Evolution of Acetamidine-Based iNOS Inhibitors

CompoundStructural FeatureiNOS IC50 (μM)Limitations
1400WBenzyl-substituted acetamidine0.03 (Human)Acute toxicity at high doses
AminoguanidineShort aliphatic chain30 (Rat)Low selectivity (eNOS inhibition)
GW274150C5 thioether linkage2.19 (Human); 1.15 (Rat)Optimized PK/PD and safety profile

The design prioritized oral bioavailability by balancing polarity (log P = -2.1) with facilitated transport via amino acid carriers (y+LAT-1), enabling efficient cellular uptake in macrophages and inflamed tissues [6]. This approach addressed key limitations of earlier inhibitors like 1400W, which exhibited narrow therapeutic windows due to off-target toxicity [1] [4].

Structural Optimization for Isoform Selectivity Against eNOS and nNOS

Achieving isoform specificity required exploiting subtle differences in the oxygenase domain of iNOS versus constitutive isoforms (eNOS/nNOS). Computational modeling revealed that iNOS possesses a wider substrate channel than eNOS, accommodating GW274150’s extended heptanoic acid chain without steric clashes. The sulfur atom’s van der Waals interactions with iNOS-specific residues (e.g., Glu377 in murine iNOS) further enhanced binding specificity [4] [7].

Critical optimizations included:

  • Chiral center configuration: The (S)-enantiomer showed 300-fold higher iNOS affinity than (R)-counterparts due to optimal hydrogen bonding with Asp376 and Trp372 [7].
  • Chain length modulation: A 7-carbon backbone maximized iNOS binding while minimizing nNOS interactions. Shorter chains (C4–C5) lost selectivity, and longer chains (C8) reduced solubility [4].
  • Cationic group positioning: The distal acetamidine group formed salt bridges with iNOS Glu371, a residue not conserved in eNOS [8].

Table 2: Selectivity Profile of GW274150 Across NOS Isoforms

IsoformSpeciesIC50 (μM)Selectivity Ratio (vs. iNOS)Key Structural Determinants
iNOSHuman2.191Glu371 salt bridge; C5 thioether binding
eNOSHuman>500>228Narrower substrate channel; Ser117 exclusion
nNOSRat~200>174Ala678 steric hindrance

These refinements yielded exceptional selectivity: >300-fold for iNOS over eNOS and >100-fold over nNOS in enzymatic assays [4] [7] [8].

Preclinical Validation of NADPH-Dependent Binding Kinetics

GW274150 exhibits slow, tight-binding inhibition requiring NADPH cofactor presence, indicative of a multi-step mechanism: initial rapid equilibrium with iNOS, followed by conformational stabilization of the inhibitor-enzyme complex. Kinetic studies demonstrated time-dependent inhibition, with maximal efficacy reached after 30 minutes of pre-incubation with NADPH [1] [4]. The binding reversibility by excess L-arginine confirmed its competitive nature at the substrate pocket [1] [6].

Key pharmacological characteristics:

  • Long residence time: Dissociation t1/2 >5 hours in rats, enabling sustained suppression of NO production after a single dose [1].
  • Dose-dependent iNOS suppression: ED50 = 1.15 μM in rat iNOS; 3 mg/kg i.p. abolished LPS-induced plasma nitrite elevation for >14 hours [1] [5].
  • Target engagement proof: Reduced nitrotyrosine formation (a peroxynitrite marker) in lung tissues after carrageenan challenge, confirming in vivo iNOS inhibition [1] [4].

Table 3: Preclinical Efficacy in Disease Models

ModelSpeciesDose & RouteKey OutcomesMechanistic Evidence
Carrageenan-induced pleurisyRat2.5–10 mg/kg i.p.↓ Exudate volume (67%), PMN infiltration (72%), TNF-α (59%)Reduced ICAM-1/PAR expression in lungs
Collagen-induced arthritisMouse5 mg/kg i.p. daily↓ Clinical score (54%); joint histopathology; prevented cartilage degradationSuppressed synovial iNOS activity; ↓ nitrotyrosine
Hemorrhagic shockRat5 mg/kg i.v. pre-shock↓ Creatinine (48%), ALT (52%), pancreatic enzymes; no effect on hypotensionAttenuated organ nitrotyrosine staining

Transport studies in J774 macrophages confirmed GW274150 uptake is mediated by system y⁺LAT-1, a cationic amino acid transporter (Km = 0.24 mM). This carrier-dependent accumulation explains its enhanced distribution to inflamed sites expressing high transporter density [6].

Properties

CAS Number

210354-22-6

Product Name

GW274150

IUPAC Name

(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid

Molecular Formula

C8H17N3O2S

Molecular Weight

219.31 g/mol

InChI

InChI=1S/C8H17N3O2S/c1-6(9)11-3-5-14-4-2-7(10)8(12)13/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13)/t7-/m0/s1

InChI Key

MOLOJNHYNHBPCW-ZETCQYMHSA-N

SMILES

CC(=NCCSCCC(C(=O)O)N)N

Solubility

Soluble in DMSO

Synonyms

GW-274150; GW 274150; GW274150.

Canonical SMILES

CC(=NCCSCCC(C(=O)O)N)N

Isomeric SMILES

CC(=NCCSCC[C@@H](C(=O)O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.